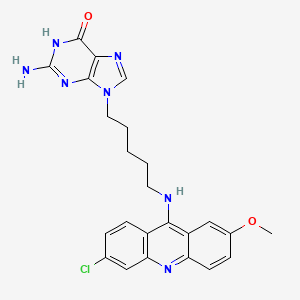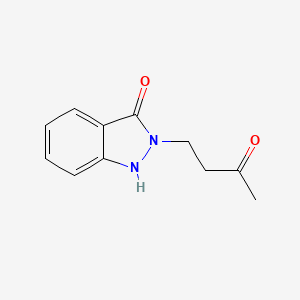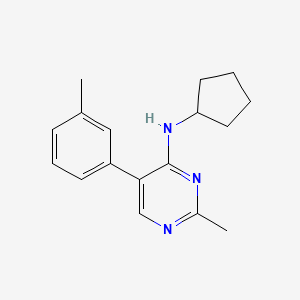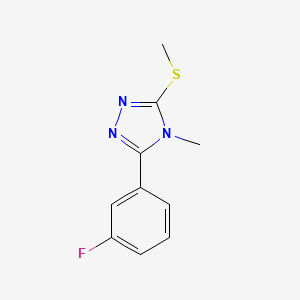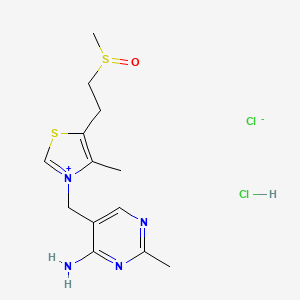
N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyridine ring and a dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and guanidine under acidic or basic conditions.
Substitution Reactions:
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the dimethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the pyridine or pyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, organometallic reagents, and palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学研究应用
N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a lead compound for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It is employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases or receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating cellular pathways. The exact pathways involved depend on the specific biological target and the context of its use.
相似化合物的比较
Similar Compounds
N-(3,5-Dimethoxyphenyl)-2-(pyridin-2-yl)pyrimidin-4-amine: Lacks the methyl group at the 6-position.
N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-3-yl)pyrimidin-4-amine: The pyridine ring is substituted at the 3-position instead of the 2-position.
N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-4-yl)pyrimidin-4-amine: The pyridine ring is substituted at the 4-position.
Uniqueness
N-(3,5-Dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can result in distinct biological activity and selectivity for certain molecular targets. This uniqueness makes it a valuable compound for drug discovery and development.
属性
CAS 编号 |
787542-15-8 |
|---|---|
分子式 |
C18H18N4O2 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
N-(3,5-dimethoxyphenyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C18H18N4O2/c1-12-8-17(22-18(20-12)16-6-4-5-7-19-16)21-13-9-14(23-2)11-15(10-13)24-3/h4-11H,1-3H3,(H,20,21,22) |
InChI 键 |
JBOGIPYKAQAOQX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=N2)NC3=CC(=CC(=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


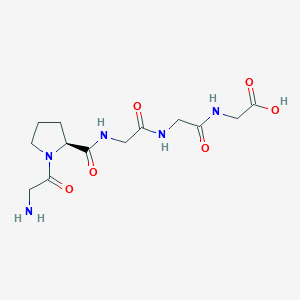
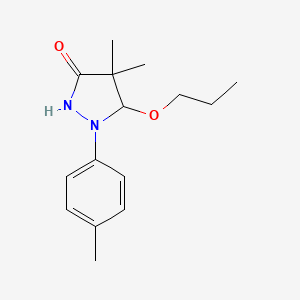
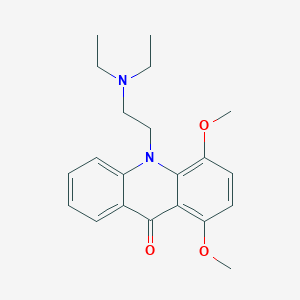
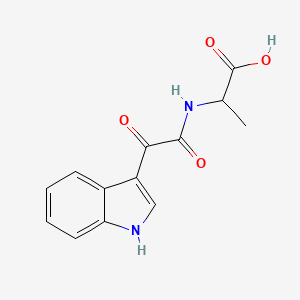
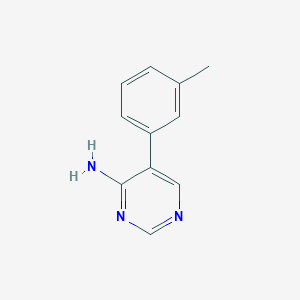
![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)

